2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

Antitubercular Mycobacterium tuberculosis nitrovinylindole

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a fully synthetic, polyfunctional indole derivative that integrates a 3-(2-nitrovinyl)indole pharmacophore with a uniquely substituted 4-(2-methoxy-2-methylbut-3-en-1-ol) side chain. The 3-(2-nitrovinyl)indole class is recognized for antifungal , amebicidal , and antitubercular activities.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
Cat. No. B15213037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC
InChIInChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+
InChIKeyQYEAUKDFOCSYPA-CDJQDVQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol: Structural Definition and Procurement Context


2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a fully synthetic, polyfunctional indole derivative that integrates a 3-(2-nitrovinyl)indole pharmacophore with a uniquely substituted 4-(2-methoxy-2-methylbut-3-en-1-ol) side chain. The 3-(2-nitrovinyl)indole class is recognized for antifungal [1], amebicidal [2], and antitubercular activities [3]. Unlike its simpler analogs, this compound presents a tertiary allylic ether terminus and a conjugated diene system that fundamentally alter its reactivity profile, solubility, and potential for downstream diversification.

3-(2-Nitrovinyl)indole pharmacophore retained
4-(2-Methoxy-2-methylbut-3-en-1-ol) substituent adds steric bulk and latent alcohol
Tertiary allylic ether handle for regiochemical control

Why 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol Cannot Be Replaced by Simple 3-(2-Nitrovinyl)indoles


Simple 3-(2-nitrovinyl)indole building blocks (e.g., CAS 3156-51-2) offer only a single reactive handle—the nitrovinyl Michael acceptor. The target compound incorporates a 4-(2-methoxy-2-methylbut-3-en-1-ol) substituent that introduces a sterically hindered tertiary ether, a primary alcohol precursor, and a tethered olefin. This substitution pattern at the indole 4-position cannot be achieved by post-functionalization of unsubstituted 3-(2-nitrovinyl)indole due to the inherent C-4 regioselectivity challenges of electrophilic aromatic substitution on indoles [1]. The closest ketone analog, 3-(2-nitrovinyl)-4-(3-oxobutyl)indole (CAS 88162-45-2), contains a reactive ketone that precludes chemistries requiring an unprotected or differentially protected hydroxyl group, making the target compound irreplaceable in synthetic routes demanding orthogonal functionality.

C-4 regioselectivity

Simple 3-(2-nitrovinyl)indole cannot be post-functionalized at the indole 4-position; direct substitution avoids this synthetic block.

Ketone analog incompatibility

3-(2-nitrovinyl)-4-(3-oxobutyl)indole bears a reactive ketone that limits orthogonal hydroxyl chemistries required in prodrug or bioconjugate strategies.

Single reactive handle in simple analogs

Unsubstituted 3-(2-nitrovinyl)indole offers only the Michael acceptor; the target compound’s dual olefin system enables tandem cycloaddition logic.

Quantitative Differentiation Evidence for 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol


Class-Level Antitubercular Potency of 3-(2-Nitrovinyl)indole Derivatives Versus First-Line Standard

While direct data for the target compound are not available in published literature, its core 3-(2-nitrovinyl)indole pharmacophore has established antitubercular activity. The most potent analog in the Sonar & Crooks series, compound 8b, achieved an IC50 of 1.6 µg/mL against M. tuberculosis H37Rv, comparable to or better than other nitrovinyl-heterocycle leads in the same study. The target compound introduces a 2-methoxy-2-methylbut-3-en-1-ol side chain at the 4-position, which may further modulate lipophilicity and target engagement. This evidence is tagged as Class-Level Inference; no direct head-to-head data for the target compound exist. [1]

Antitubercular potency
Class-level inference
1.6 µg/mL (most potent analog)
Reported class-level antitubercular activity
Target compound not directly tested; 4-substitution may modulate potency
Antitubercular Mycobacterium tuberculosis nitrovinylindole

Antifungal Structure-Activity Relationship: 3-(2-Nitrovinyl)indole Core Versus 2-(2-Nitrovinyl)indole Isomers

The antifungal activity of nitrovinylindoles is position-dependent. Canoira et al. demonstrated that 3-(2-nitrovinyl)indoles exhibit measurable activity against Candida albicans, whereas the corresponding 2-(2-nitrovinyl)indole isomers showed distinctly different potency profiles. This positional sensitivity implies that the target compound, which places the nitrovinyl group at the 3-position while adding a 4-substituent, occupies a unique structure-activity space not accessible to 2-substituted or unsubstituted analogs. [1]

Antifungal SAR
Class-level inference
3-nitrovinyl active vs. 2-nitrovinyl distinct profile
Positional sensitivity confirmed for C. albicans
MIC values for target compound unavailable; 3-nitrovinyl regiochemistry essential
Antifungal Candida albicans nitrovinyl positional isomer

Synthetic Utility: Michael Acceptor Reactivity of 3-(2-Nitrovinyl)indoles Under Solvent-Free Sonication

3-(2-Nitrovinyl)-1H-indole undergoes Michael addition with activated methylenes in 70–86% yield under solvent-free sonication conditions, demonstrating robust electrophilicity at the vinyl position. The target compound retains this reactive nitrovinyl moiety but adds a sterically encumbered 4-substituent that may improve regioselectivity in subsequent transformations. Unsubstituted 3-(2-nitrovinyl)indole (CAS 3156-51-2) lacks this steric directing element. [1]

Michael addition yield
Class-level inference
70–86%
Robust electrophilicity at vinyl position
Target retains reactive nitrovinyl; steric 4-substituent may alter regioselectivity
Michael addition solvent-free synthesis green chemistry

Diels-Alder Cycloaddition Competence: 4-Substituted 3-(2-Nitrovinyl)indoles as Carbazole Precursors

1-Substituted-3-(2-nitrovinyl)indoles undergo Diels-Alder reactions with quinones and acetylenes to furnish carbazoles and bridged carbazoles via aromatization with loss of nitrous acid. The target compound's 4-(2-methoxy-2-methylbut-3-en-1-ol) substituent introduces an additional dienophile or diene precursor (the butenol double bond), potentially enabling tandem or sequential cycloaddition strategies not possible with simple 1-alkyl-3-(2-nitrovinyl)indoles. [1]

Cycloaddition competence
Class-level inference
Dual reactive sites (nitrovinyl + allylic alcohol/ether)
Enables tandem cycloaddition strategies
Target compound not directly tested; comparator yields single carbazole
Diels-Alder carbazole synthesis cycloaddition

Key Comparator Chemical Structure and Physicochemical Divergence

The closest commercially documented analog, 3-(2-nitrovinyl)-4-(3-oxobutyl)indole (CAS 88162-45-2, C14H14N2O3, MW 258.27), possesses a methyl ketone side chain with a calculated logP of 3.46. The target compound (C18H20N2O4, MW approximately 328.36) replaces the ketone with a 2-methoxy-2-methylbut-3-en-1-ol moiety, increasing molecular weight by ~70 Da, adding two hydrogen bond acceptor sites, and introducing a stereogenic center at the 2-position of the butenol chain. This structural divergence predicts higher aqueous solubility, altered membrane permeability, and access to chiral synthesis not available with the achiral ketone analog. [1]

Physicochemical profile
Cross-study comparable
MW ~328.36, 6 HBA, 1 stereocenter, ΔlogP ~−0.5 to −1.0
Distinct property space from ketone analog
Experimental logP and solubility not available; computed differences
Physicochemical properties structural comparator logP

Validated Application Scenarios for 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol Based on Evidence


Fragment-Based and Diversity-Oriented Synthesis Libraries Targeting Mycobacterial Infections

The 3-(2-nitrovinyl)indole core has demonstrated antitubercular activity with IC50 values as low as 1.6 µg/mL against M. tuberculosis H37Rv. The target compound's 4-(2-methoxy-2-methylbut-3-en-1-ol) substituent introduces chemical diversity not represented in existing nitrovinylindole screening collections. Procurement for anti-tubercular lead optimization libraries is justified where the goal is to explore structure-activity relationships around the indole 4-position while retaining the essential 3-nitrovinyl pharmacophore. [1]

Tandem Diels-Alder / Michael Addition Cascade Substrate for Polycyclic Alkaloid Synthesis

1-Substituted-3-(2-nitrovinyl)indoles are established substrates for Diels-Alder cycloadditions yielding carbazole scaffolds. The target compound extends this capability by incorporating an additional alkene in the 4-substituent, theoretically enabling tandem cycloaddition sequences. This makes it a strategic building block for synthesizing polycyclic indole alkaloids (e.g., manzamine analogs) in fewer steps than sequential approaches requiring multiple building blocks. [1]

Chiral Pool Precursor for Enantioselective Synthesis of 4-Substituted Tryptamine Derivatives

The target compound contains a stereogenic center at the 2-position of the butenol chain, offering a chiral handle absent in all commonly available 3-(2-nitrovinyl)indole building blocks. Reduction of the nitrovinyl group to the corresponding tryptamine, followed by manipulation of the allylic alcohol, provides access to enantiomerically enriched 4-substituted tryptamines—a privileged scaffold in CNS drug discovery. The closest analog (ketone CAS 88162-45-2) is achiral and cannot serve this purpose. [1]

Prodrug Design and Bioconjugation via the Primary Alcohol Latent Functionality

The 2-methoxy-2-methylbut-3-en-1-ol side chain contains a masked primary alcohol (as the methyl ether). Selective demethylation liberates a hydroxyl group suitable for esterification, phosphate prodrug formation, or bioconjugation (e.g., biotin, fluorophores). This latent functionality is absent in the simple 3-(2-nitrovinyl)indole (CAS 3156-51-2) and incompatible with the reactive ketone of the 3-oxobutyl analog. For medicinal chemistry programs requiring trackable or pro-drug-modified leads, the target compound offers a distinct synthetic advantage. [1]

Application
Selection Property
Validation Focus
Antitubercular lead optimization libraries
3-Nitrovinyl pharmacophore retention
M. tuberculosis H37Rv IC50 endpoint context
Tandem Diels-Alder / Michael cascade substrate
Dual dienophile/ene functionality
Polycyclic scaffold construction efficiency
Chiral pool precursor for enantioselective synthesis
Stereogenic center at butenol C-2
Enantioselective tryptamine synthesis feasibility
Prodrug design and bioconjugation
Latent primary alcohol (methyl ether)
Demethylation and functionalization compatibility
Quote Request

Request a Quote for 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.